1-Methylimidazole

Description

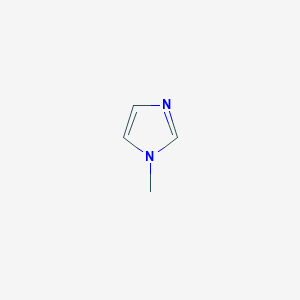

Structure

3D Structure

Propriétés

IUPAC Name |

1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2/c1-6-3-2-5-4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTWTZJPVLRJOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2 | |

| Record name | 1-methylimidazole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/1-methylimidazole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052291 | |

| Record name | 1-Methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless to yellow hygroscopic liquid; [Alfa Aesar MSDS] | |

| Record name | 1H-Imidazole, 1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methylimidazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16023 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.47 [mmHg] | |

| Record name | 1-Methylimidazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16023 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

616-47-7 | |

| Record name | 1-Methylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-methylimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole, 1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4617QS63Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Methylimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylimidazole (also known as N-methylimidazole) is a heterocyclic aromatic organic compound with the chemical formula C₄H₆N₂.[1] It is a colorless to pale yellow liquid with a distinct amine-like odor.[2][3] This versatile compound serves as a specialty solvent, a base, and a crucial precursor in the synthesis of ionic liquids and various active pharmaceutical ingredients.[1][4] Its structure is fundamental in mimicking nucleoside bases, histidine, and histamine, making it a significant molecule in biochemical and pharmaceutical research.[1][4] This guide provides a comprehensive overview of the core physical and chemical properties of 1-methylimidazole, complete with detailed experimental protocols for their determination, quantitative data summaries, and visualizations of key processes to support researchers and professionals in drug development and chemical synthesis.

Physical Properties

The physical characteristics of 1-methylimidazole are crucial for its handling, application in various processes, and for purification. A summary of its key physical properties is presented in the tables below.

General and Thermodynamic Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆N₂ | [1][2] |

| Molar Mass | 82.10 g/mol | [1][5] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Melting Point | -6 °C (21 °F; 267 K) | [1][6] |

| Boiling Point | 198 °C (388 °F; 471 K) | [1][4] |

| Flash Point | 92 °C (198 °F) | [7][8] |

| Autoignition Temperature | 525 °C (977 °F) | [5] |

Physicochemical Properties

| Property | Value | Conditions | Reference(s) |

| Density | 1.03 g/cm³ | at 25 °C | [1][5] |

| Solubility in Water | Miscible | [3] | |

| pKa of Conjugate Acid | 7.0 - 7.4 | [1][4] | |

| Vapor Pressure | 0.4 mmHg | at 20 °C | [5][6] |

| Refractive Index (n_D) | 1.495 | at 20 °C | [3][5] |

| Viscosity | 1.89 mPa·s | at 20 °C | |

| LogP (Octanol/Water) | -0.06 | [6][9] |

Chemical Properties and Reactivity

1-Methylimidazole is a stable, but moisture-sensitive compound.[3][4] It is incompatible with strong acids, acid anhydrides, strong oxidizing agents, moisture, carbon dioxide, and acid chlorides.[3][4]

As a tertiary amine, the nitrogen at the 3-position is basic, with a pKa of the conjugate acid being slightly higher than that of imidazole (B134444), indicating slightly greater basicity.[1][10] The presence of the methyl group at the 1-position prevents tautomerization, which is possible in unsubstituted imidazole.[1][4]

It serves as a ligand in coordination chemistry, forming complexes with various metal ions.[1][4] Furthermore, it is a key precursor in the synthesis of a wide range of N-heterocyclic carbenes and ionic liquids.

Synthesis of 1-Methylimidazole

Industrially, 1-methylimidazole is primarily synthesized via two main routes: the acid-catalyzed methylation of imidazole with methanol (B129727) and the Radziszewski reaction.[1]

Experimental Protocols

The following section details the methodologies for determining the key physical and chemical properties of 1-methylimidazole.

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point of 1-methylimidazole.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (one end sealed)

-

Mortar and pestle (if sample is solid, not applicable for 1-methylimidazole at room temperature)

-

Thermometer

Procedure:

-

Since 1-methylimidazole is a liquid at room temperature with a melting point of -6 °C, this procedure requires a cooling bath.

-

A small amount of 1-methylimidazole is introduced into a capillary tube.

-

The capillary tube is placed in a suitable cooling bath (e.g., dry ice/acetone).

-

The sample is frozen.

-

The cooling bath is allowed to warm slowly, and the temperature at which the solid sample begins to melt and the temperature at which it completely liquefies are recorded. This range is the melting point.

Determination of Boiling Point (Micro-reflux Method)

Objective: To determine the boiling point of 1-methylimidazole.

Apparatus:

-

Small-scale distillation apparatus (e.g., Hickman still) or a test tube with a cold finger condenser

-

Heating mantle or sand bath

-

Thermometer

-

Boiling chips

Procedure:

-

A small volume (e.g., 1-2 mL) of 1-methylimidazole is placed in the distillation flask or test tube along with a few boiling chips.

-

The apparatus is assembled with the thermometer bulb positioned just below the side arm leading to the condenser, ensuring it measures the temperature of the vapor in equilibrium with the boiling liquid.

-

The liquid is heated gently.

-

The temperature is recorded when the liquid is boiling and a steady reflux of condensate is observed on the thermometer bulb. This stable temperature is the boiling point.

Determination of Density (Pycnometer Method)

Objective: To determine the density of 1-methylimidazole.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Thermostatically controlled water bath

Procedure:

-

The empty, clean, and dry pycnometer is weighed.

-

The pycnometer is filled with 1-methylimidazole, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.

-

The filled pycnometer is weighed.

-

The pycnometer is emptied, cleaned, and filled with distilled water, and then weighed again.

-

The density of 1-methylimidazole is calculated using the formula: Density = (mass of 1-methylimidazole) / (volume of pycnometer) where the volume of the pycnometer is determined from the mass and known density of water at the same temperature.

Determination of Solubility in Water (Visual Method)

Objective: To determine the qualitative solubility of 1-methylimidazole in water.

Apparatus:

-

Test tubes

-

Pipettes

-

Vortex mixer

Procedure:

-

A small amount of 1-methylimidazole (e.g., 0.1 mL) is added to a test tube containing a known volume of water (e.g., 1 mL).

-

The mixture is agitated using a vortex mixer.

-

The mixture is observed for the formation of a single, clear phase.

-

If a single phase is formed, the substance is considered miscible.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of 1-methylimidazole.

Apparatus:

-

pH meter with a combination glass electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

Reagents:

-

Standardized hydrochloric acid solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (B78521) solution (e.g., 0.1 M)

-

1-Methylimidazole solution of known concentration (e.g., 0.01 M)

Procedure:

-

A known volume of the 1-methylimidazole solution is placed in a beaker with a magnetic stir bar.

-

The pH electrode is immersed in the solution, and the initial pH is recorded.

-

The solution is titrated with the standardized HCl solution, recording the pH after each incremental addition of the acid.

-

The titration is continued past the equivalence point.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

Spectroscopic Analysis

Objective: To obtain ¹H and ¹³C NMR spectra of 1-methylimidazole for structural confirmation.

Apparatus:

-

NMR spectrometer (e.g., 400 MHz)

-

NMR tubes

Procedure:

-

A small amount of 1-methylimidazole is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O).

-

The solution is transferred to an NMR tube.

-

The ¹H and ¹³C NMR spectra are acquired according to the instrument's standard operating procedures.

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Objective: To obtain the infrared spectrum of 1-methylimidazole to identify functional groups.

Apparatus:

-

FTIR spectrometer

-

Salt plates (e.g., NaCl or KBr) or an ATR (Attenuated Total Reflectance) accessory

Procedure (for liquid sample using salt plates):

-

A drop of 1-methylimidazole is placed on one salt plate.

-

A second salt plate is placed on top to create a thin liquid film.

-

The plates are placed in the sample holder of the FTIR spectrometer.

-

The infrared spectrum is recorded.

Objective: To determine the mass-to-charge ratio of 1-methylimidazole and its fragments to confirm its molecular weight and structure.

Apparatus:

-

Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

Procedure:

-

A small sample of 1-methylimidazole is introduced into the mass spectrometer.

-

The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio.

-

The mass spectrum, a plot of ion intensity versus m/z, is recorded. The molecular ion peak (M⁺) will correspond to the molecular weight of 1-methylimidazole.

Conclusion

This technical guide has provided a detailed overview of the essential physical and chemical properties of 1-methylimidazole. The tabulated data offers a quick reference for its key characteristics, while the detailed experimental protocols provide a foundation for the accurate and reproducible determination of these properties in a laboratory setting. The inclusion of diagrams for its synthesis and experimental workflows aims to enhance the understanding of its preparation and characterization. This comprehensive information is intended to be a valuable resource for researchers, scientists, and professionals in the fields of chemistry and drug development, facilitating the effective and safe use of 1-methylimidazole in their work.

References

- 1. 1-Methylimidazole synthesis - chemicalbook [chemicalbook.com]

- 2. scienceopen.com [scienceopen.com]

- 3. researchgate.net [researchgate.net]

- 4. orgsyn.org [orgsyn.org]

- 5. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. 1-Methylimidazole - Wikipedia [en.wikipedia.org]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. ised-isde.canada.ca [ised-isde.canada.ca]

An In-Depth Technical Guide to the Synthesis of 1-Methylimidazole from Imidazole and Methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylimidazole is a crucial heterocyclic compound with wide-ranging applications as a specialty solvent, a base, a precursor to ionic liquids, and a ligand in catalysis.[1][2] Its synthesis is a subject of significant interest in both industrial and academic research. This technical guide provides a comprehensive overview of the primary methods for synthesizing 1-methylimidazole from the readily available starting materials, imidazole (B134444) and methanol (B129727). The document details various synthetic routes, including acid-catalyzed methylation, continuous flow processes, and laboratory-scale procedures. Emphasis is placed on experimental protocols, quantitative data presentation, and the underlying reaction mechanisms to provide a thorough resource for researchers and professionals in drug development and chemical synthesis.

Introduction

The methylation of imidazole to produce 1-methylimidazole is a fundamental transformation in organic chemistry. Industrially, the most prevalent method is the acid-catalyzed reaction of imidazole with methanol.[1][3] This approach is favored for its cost-effectiveness and scalability. Alternative methods, such as the use of other methylating agents like dimethyl carbonate or methyl iodide, are also employed, particularly in laboratory settings where different reactivity or milder conditions may be required.[4][5] This guide will explore these synthetic strategies, providing a comparative analysis of their advantages and limitations.

Synthetic Routes and Mechanisms

The synthesis of 1-methylimidazole from imidazole and a methylating agent can be broadly categorized into direct methylation methods. The choice of method often depends on the desired scale, available equipment, and sensitivity of other functional groups in more complex substrates.

Acid-Catalyzed Methylation with Methanol

This is the dominant industrial method for producing 1-methylimidazole.[1][3] The reaction is typically carried out at elevated temperatures and pressures in the presence of an acid catalyst.

Reaction Mechanism:

The reaction proceeds via a nucleophilic substitution mechanism. The acid catalyst protonates the hydroxyl group of methanol, making it a good leaving group (water). The imidazole, acting as a nucleophile, then attacks the methyl group of the activated methanol species to form the 1-methylimidazolium (B8483265) cation. Subsequent deprotonation yields the final product, 1-methylimidazole.

Continuous Flow Synthesis

A more recent development in the synthesis of 1-methylimidazole is the use of continuous flow reactors with solid acid catalysts. This approach offers several advantages over batch processes, including improved heat and mass transfer, enhanced safety, and the potential for process automation. A notable example is the use of an ammonium (B1175870) metatungstate pillared hydrotalcite catalyst in a fixed-bed reactor.[6][7]

Logical Relationship of Continuous Flow Synthesis

References

- 1. 1-Methylimidazole - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. 1-Methylimidazole synthesis - chemicalbook [chemicalbook.com]

- 4. US6175019B1 - Process for the preparation of 1,3-dimethylimidazolium 4-carboxylate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. CN103086978A - 1-methylimidazole preparation method - Google Patents [patents.google.com]

- 7. CN103086978B - A kind of method preparing 1-methylimidazole - Google Patents [patents.google.com]

A Technical Guide to the Radziszewski Reaction for 1-Methylimidazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Radziszewski reaction for the synthesis of 1-methylimidazole, a critical intermediate in pharmaceuticals and advanced materials. The document outlines the reaction mechanism, summarizes quantitative data from established protocols, and provides detailed experimental procedures.

Introduction: The Radziszewski Synthesis of 1-Methylimidazole

The Debus-Radziszewski imidazole (B134444) synthesis, first reported in the 19th century, is a robust multi-component reaction for creating imidazole derivatives.[1][2][3] The classic reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849).[1] A key modification of this method allows for the synthesis of N-substituted imidazoles by replacing one equivalent of ammonia with a primary amine.[1]

For the industrial production of 1-methylimidazole, the Radziszewski reaction is a prominent one-step method.[4][5][6] This specific application utilizes glyoxal (B1671930) (the 1,2-dicarbonyl component), formaldehyde (B43269) (the aldehyde component), and a mixture of methylamine (B109427) and ammonia as the nitrogen sources.[4][5] This approach offers a direct route to the target molecule, avoiding the use of highly toxic and costly methylating agents like dimethyl sulfate (B86663) that are required in other multi-step synthesis pathways.[6][7]

The overall reaction is as follows: (CHO)₂ + CH₂O + CH₃NH₂ + NH₃ → C₄H₆N₂ + 3H₂O[4][5]

Core Reaction Mechanism

While the precise reaction mechanism is not known with certainty, it is generally understood to occur in two main stages.[1] First, the 1,2-dicarbonyl compound (glyoxal) condenses with the nitrogen sources (ammonia and methylamine) to form a diimine intermediate. Subsequently, this diimine condenses with the aldehyde (formaldehyde) to form the imidazole ring, which then aromatizes through the loss of water to yield 1-methylimidazole.

Caption: Plausible reaction pathway for 1-methylimidazole synthesis.

Quantitative Data Summary

The following tables summarize quantitative data from various patented experimental protocols for the synthesis of 1-methylimidazole via the Radziszewski reaction. These examples highlight typical reactant quantities, reaction conditions, and resulting yields.

Table 1: Reactant Specifications and Quantities

| Parameter | Embodiment 1[8] | Embodiment 2[8] | Comparative Example[8] |

|---|---|---|---|

| 1-Methylamine (40% aq.) | 280 g | 280 g | 310 g |

| Ammonia Liquor (20% aq.) | 300 g | 300 g | 375 g |

| Ammonium (B1175870) Salt | 40 g (Bicarbonate) | 25 g (Carbonate) | - |

| Glyoxal (40% aq.) | 500 g | 500 g | 500 g |

| Formaldehyde (37% aq.) | 278 g | 278 g | 278 g |

Table 2: Reaction Conditions and Yields

| Parameter | Embodiment 1[8] | Embodiment 2[8] | Comparative Example[8] |

|---|---|---|---|

| Initial Temperature | 40-45 °C | 40-45 °C | 40-45 °C |

| Reaction Temperature | 50 °C | 50 °C | 50 °C |

| Reaction Time | 2 hours | 2 hours | 2 hours |

| Purification | Concentration, Vacuum Rectification | Concentration, Vacuum Rectification | Concentration, Vacuum Rectification |

| Vacuum Pressure | 4.0 KPa | 4.0 KPa | 4.0 KPa |

| Collection Temperature | 100-110 °C | 100-110 °C | 100-110 °C |

| Product Mass | 220 g | 225 g | 190 g |

| Final Yield | 78.0% | 79.7% | 69.8% |

Note: The use of ammonium carbonate or bicarbonate appears to improve the reaction yield compared to using only aqueous ammonia and methylamine.

Experimental Protocols

The following section details a representative experimental methodology adapted from published patent literature.[8]

Materials and Equipment:

-

2L three-necked flask

-

Water bath for heating

-

Dropping funnel

-

Mechanical stirrer

-

Distillation apparatus for concentration and vacuum rectification

-

Reactants as specified in Table 1.

General Experimental Workflow

Caption: General workflow for 1-methylimidazole synthesis.

Step-by-Step Procedure (Based on Embodiment 2[8])

-

Reactor Charging: In a 2L three-necked flask, add 280 g of 40% aqueous 1-methylamine solution, 300 g of 20% aqueous ammonia solution, and 25 g of ammonium carbonate.

-

Initial Heating: Place the flask in a water bath and warm the mixture to a temperature of 40-45 °C with stirring.

-

Aldehyde Addition: Prepare a mixed aldehyde solution by combining 500 g of 40% aqueous glyoxal and 278 g of 37% aqueous formaldehyde. Add this mixed aldehyde solution dropwise to the heated amine mixture, maintaining the temperature between 40-45 °C.

-

Reaction Phase: After the addition is complete, raise the temperature of the reaction mixture to 50 °C and maintain it for 2 hours to ensure the reaction goes to completion.

-

Work-up and Concentration: Following the reaction period, concentrate the resulting solution by distilling off the water under atmospheric pressure.

-

Purification: Subject the concentrated crude product to vacuum rectification. Under a vacuum of 4.0 KPa, collect the fraction that distills between 100-110 °C. This fraction is the purified 1-methylimidazole product.

-

Final Product: The collected fraction yields 225 g of 1-methylimidazole, corresponding to a 79.7% yield.[8]

Conclusion

The Radziszewski reaction provides an efficient and industrially viable one-step pathway for the synthesis of 1-methylimidazole. By utilizing readily available starting materials—glyoxal, formaldehyde, methylamine, and ammonia—this method avoids harsher reagents and complex multi-step procedures. The protocols outlined demonstrate that yields approaching 80% can be achieved through careful control of reaction temperature and the use of additives like ammonium carbonate. This makes the Radziszewski synthesis a cornerstone reaction for the production of this vital chemical intermediate, enabling its wide application in the development of pharmaceuticals, ionic liquids, and epoxy curing agents.

References

- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 2. Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry | PDF | Science & Mathematics [scribd.com]

- 3. ijprajournal.com [ijprajournal.com]

- 4. 1-Methylimidazole synthesis - chemicalbook [chemicalbook.com]

- 5. atamankimya.com [atamankimya.com]

- 6. CN103086978B - A kind of method preparing 1-methylimidazole - Google Patents [patents.google.com]

- 7. CN103086978A - 1-methylimidazole preparation method - Google Patents [patents.google.com]

- 8. Method for preparing 1-methylimidazole - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to 1-Methylimidazole

For Researchers, Scientists, and Drug Development Professionals

Core Identification and Properties

1-Methylimidazole, a heterocyclic organic compound, is a key building block and versatile reagent in numerous chemical and biological applications. Its CAS Registry Number is 616-47-7 .[1] The preferred IUPAC name for this compound is 1-Methyl-1H-imidazole .[1] It is also commonly referred to as N-methylimidazole (NMI).[1]

Physicochemical and Spectroscopic Data

The fundamental properties of 1-methylimidazole are summarized in the table below, providing a quick reference for laboratory and industrial applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆N₂ | [1] |

| Molar Mass | 82.10 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Amine-like | |

| Melting Point | -6 °C | [1] |

| Boiling Point | 198 °C | [1] |

| Density | 1.03 g/cm³ at 25 °C | [1] |

| Solubility | Miscible with water | |

| pKa of Conjugate Acid | 7.4 | [1] |

| Refractive Index (n²⁰/D) | 1.495 |

Synthesis and Manufacturing

Industrially, 1-methylimidazole is primarily synthesized through two main routes: the acid-catalyzed methylation of imidazole (B134444) using methanol (B129727) and the Radziszewski reaction.[1] For laboratory-scale synthesis, the methylation of imidazole is also a common and effective method.[1]

Experimental Protocol: Laboratory-Scale Synthesis of a 1-Methylimidazole Derivative

This protocol details the synthesis of 1-Methylimidazole-N-oxide, a derivative of 1-methylimidazole.

Materials:

-

Hydroxylamine (B1172632) hydrochloride

-

Sodium carbonate

-

Distilled water

-

Glyoxal (B1671930) (40% w/v aq.)

-

Methylamine (B109427) (40% w/v aq.)

-

Formaldehyde (B43269) (37% w/v aq.)

-

Concentrated hydrochloric acid

-

Methanol

Procedure:

-

A suspension of hydroxylamine hydrochloride and sodium carbonate in distilled water is prepared in a round-bottomed flask and cooled to 0 °C.[2]

-

The flask is flushed with nitrogen.[2]

-

An aqueous solution of glyoxal is added via syringe over 5 minutes.[2]

-

An aqueous solution of methylamine is then added via syringe over 5 minutes, resulting in a red/brown suspension.[2]

-

An aqueous solution of formaldehyde is subsequently added over 5 minutes.[2]

-

The reaction mixture is stirred for 16 hours at room temperature under nitrogen.[2]

-

The mixture is then cooled to 0 °C, and concentrated hydrochloric acid is added, forming a yellow/orange suspension which is stirred for a further 2 hours at room temperature.[2]

-

The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.[2]

-

The residue is taken up in a mixture of dichloromethane, methanol, and triethylamine and filtered again.[2]

-

The combined filtrate is concentrated with silica gel and purified by column chromatography (eluent: 10% methanol in dichloromethane + 0.5% triethylamine, followed by 20% methanol in dichloromethane + 0.5% triethylamine) to yield the product.[2]

Applications in Research and Drug Development

1-Methylimidazole is a versatile compound with a wide range of applications in both industrial and research settings.

Key Applications

-

Precursor to Ionic Liquids: 1-Methylimidazole is a fundamental building block for the synthesis of various imidazolium-based ionic liquids.[1] A notable industrial application is the BASIL™ (Biphasic Acid Scavenging utilising Ionic Liquids) process developed by BASF, where it acts as an acid scavenger.[1][3]

-

Catalysis: It serves as a nucleophilic catalyst in various organic reactions.

-

Pharmaceutical Synthesis: It is an important intermediate in the synthesis of various pharmaceuticals, including the antihypertensive drug losartan (B1675146) and various antifungal agents.

-

Epoxy Resin Curing Agent: 1-Methylimidazole and its derivatives are used as curing agents for epoxy resins, influencing the mechanical and thermal properties of the final polymer.[4][5]

-

Ligand in Coordination Chemistry: The nitrogen atoms in the imidazole ring can coordinate with metal ions, making it a useful ligand in the synthesis of coordination complexes.[1]

Experimental Protocol: 1-Methylimidazole as a Catalyst

This protocol outlines the use of 1-methylimidazole as a catalyst in the [3+3]-cyclodimerization of acylethynylpyrroles.

Materials:

-

Acylethynylpyrrole

-

1-Methylimidazole

Procedure:

-

A mixture of the acylethynylpyrrole (0.5 mmol) and 1-methylimidazole (41 mg, 0.5 mmol) is prepared.[6]

-

The mixture is stirred at a temperature of 40–45 °C in an oil bath for the appropriate amount of time.[6]

-

The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy to determine the conversion of the starting material and the formation of the product.[6]

Biological Activity and Signaling Pathways

While 1-methylimidazole itself is primarily used as a reagent and building block, its derivatives have shown a wide spectrum of biological activities, including antifungal, antibacterial, and anticancer properties. The imidazole scaffold is a common feature in many biologically active molecules.

The antifungal mechanism of imidazole derivatives often involves the inhibition of ergosterol (B1671047) biosynthesis, a key component of fungal cell membranes.[7] This disruption of the cell membrane leads to increased permeability and ultimately cell death.[7]

In the context of cancer, certain derivatives of 1-methylimidazole have been investigated for their potential as anticancer agents. For instance, silver (I) N-heterocyclic carbene complexes derived from 4,5-dichloro-1-methylimidazole (B72708) have demonstrated promising in vitro activity against ovarian and breast cancer cell lines.[8] The mechanism of action for some imidazole-based anticancer agents is thought to involve the modulation of key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.[8]

Visualizing a Potential Signaling Pathway

The following diagram illustrates the proposed PI3K/Akt/mTOR signaling pathway that may be targeted by certain 1-methylimidazole derivatives in cancer cells.

Caption: Proposed PI3K/Akt/mTOR signaling pathway targeted by 1-methylimidazole derivatives.

Industrial Process Workflow: The BASIL™ Process

A significant industrial application of 1-methylimidazole is in the BASIL™ (Biphasic Acid Scavenging utilising Ionic Liquids) process. This process provides a more efficient and environmentally friendly method for producing alkoxyphenylphosphines, which are precursors for photoinitiators.

Workflow Diagram

The following diagram outlines the key steps in the BASIL™ process.

Caption: Workflow of the BASIL™ process utilizing 1-methylimidazole.

References

- 1. 1-Methylimidazole - Wikipedia [en.wikipedia.org]

- 2. orgsyn.org [orgsyn.org]

- 3. BASIL TM (Biphasic Acid Scavenging utilising Ionic Liquids) process--Lanzhou Greenchem ILs (Center for Greenchemistry and catalysis), LICP, CAS. Ionic Liquids [ionike.com]

- 4. researchgate.net [researchgate.net]

- 5. Concentration Effect of Mcroencapsulated 1-Methyl Imidazole Curing Agent with Solid Epoxy Shell on Mechanical Properties of Epoxy Resin [jips.ippi.ac.ir]

- 6. mdpi.com [mdpi.com]

- 7. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Basicity and pKa of 1-Methylimidazole Versus Imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparative analysis of the basicity and pKa of 1-Methylimidazole and its parent compound, imidazole (B134444). A thorough understanding of these fundamental chemical properties is critical for applications in medicinal chemistry, catalysis, and the synthesis of ionic liquids, where the imidazole moiety is a prevalent structural motif. This document outlines the quantitative differences in basicity, explores the underlying electronic effects, and details the experimental methodologies used for pKa determination.

Comparative Basicity and pKa Data

The basicity of an imidazole derivative is quantified by the acid dissociation constant (pKa) of its conjugate acid, the imidazolium (B1220033) cation. A higher pKa value indicates that the conjugate acid is weaker, and consequently, the parent base is stronger.

1-Methylimidazole is a slightly stronger base than imidazole.[1][2] This increased basicity is attributed to the electronic properties of the methyl substituent on the N-1 nitrogen. The table below summarizes the experimentally determined pKa values for the conjugate acids of both compounds.

| Compound | Structure | pKa of Conjugate Acid |

| Imidazole |  | ~7.0[1][3] |

| 1-Methylimidazole |  | 7.0 - 7.4[1] |

Note: Reported pKa values can vary slightly based on experimental conditions such as temperature, solvent, and ionic strength.[4]

Factors Influencing Basicity: An Electronic Perspective

The difference in basicity between imidazole and 1-Methylimidazole arises primarily from the inductive effect of the methyl group.

Inductive Effect (+I)

The methyl group (-CH₃) is an electron-donating group through the inductive effect (+I).[5] It pushes electron density through the sigma bonds of the imidazole ring. This increased electron density on the pyridine-like N-3 nitrogen makes its lone pair of electrons more available for donation to a proton. Consequently, the equilibrium for protonation is shifted, resulting in 1-Methylimidazole being a stronger base.[2]

Tautomerism

A key structural difference is that imidazole can undergo N-H tautomerism, meaning the proton on the nitrogen can reside on either nitrogen atom. In contrast, the presence of the methyl group on the N-1 position of 1-Methylimidazole prevents this tautomerization.[1] Protonation of 1-Methylimidazole occurs specifically at the N-3 position.

The logical relationship explaining the enhanced basicity of 1-Methylimidazole is visualized below.

Experimental Protocols for pKa Determination

The pKa values of imidazole and its derivatives are commonly determined using several robust analytical techniques. The choice of method often depends on the compound's solubility, concentration, and spectral properties.

Potentiometric Titration

This is a widely used and accurate method for pKa determination.[4]

Methodology:

-

Sample Preparation: A precise amount of the compound (e.g., 1-Methylimidazole) is dissolved in a suitable solvent, typically purified water, to a known concentration (e.g., 1 x 10⁻⁵ M).[4]

-

Inert Atmosphere: The solution is purged with an inert gas, such as argon, to eliminate dissolved carbon dioxide, which can interfere with the titration of bases.[4]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

Data Acquisition: The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.

-

Data Analysis: The pKa is determined from the resulting titration curve. The pKa corresponds to the pH at the half-equivalence point. For more precise determination, the inflection point can be found by analyzing the first or second derivative of the titration curve.[4]

Spectrophotometric Titration

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon protonation or deprotonation.

Methodology:

-

Buffer Preparation: A series of buffer solutions with known pH values are prepared.

-

Sample Preparation: A stock solution of the analyte is prepared. A small, constant volume of this stock solution is added to each buffer solution.

-

Spectral Measurement: The UV-Vis absorbance spectrum of the analyte is recorded in each buffer solution.

-

Data Analysis: The absorbance at a specific wavelength where the protonated and deprotonated forms have different molar absorptivities is plotted against the pH. The data is then fitted to the Henderson-Hasselbalch equation to determine the pKa.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can be employed to determine pKa values by monitoring the chemical shifts of specific nuclei that are sensitive to the protonation state of the molecule.

Methodology:

-

Sample Preparation: The compound is dissolved in a suitable solvent (e.g., D₂O) across a range of pD (pH in D₂O) values.

-

NMR Data Acquisition: ¹H NMR spectra are acquired for each sample.

-

Data Analysis: The chemical shifts of specific proton resonances on the imidazole ring (e.g., Hε1 and Hδ2), which are sensitive to the protonation state of the N-3 nitrogen, are plotted against pD.[6] The resulting titration curve is analyzed to extract the pKa value.[6]

The general workflow for determining pKa via potentiometric titration is illustrated below.

Conclusion

1-Methylimidazole is demonstrably a more potent base than its parent heterocycle, imidazole. This enhancement in basicity is a direct consequence of the electron-donating inductive effect of the N-1 methyl group, which increases the electron density at the N-3 position, making it more susceptible to protonation. The pKa values, which are crucial parameters in drug design and chemical synthesis, can be reliably determined through established analytical methods such as potentiometric titration, spectrophotometric titration, and NMR spectroscopy. This guide provides the foundational knowledge and procedural overview essential for professionals working with these important heterocyclic compounds.

References

- 1. 1-Methylimidazole - Wikipedia [en.wikipedia.org]

- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Aromaticity of 1-Methylimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylimidazole is a five-membered aromatic heterocycle that serves as a fundamental building block in numerous pharmaceuticals and functional materials. Its molecular structure and degree of aromaticity are critical determinants of its chemical reactivity, binding interactions, and overall utility in drug design and development. This technical guide provides a comprehensive overview of the molecular structure and aromaticity of 1-methylimidazole, synthesizing experimental data and theoretical calculations. It includes a detailed examination of its geometric parameters, spectroscopic signatures, and a quantitative assessment of its aromatic character through modern computational methods. This document is intended to be a valuable resource for researchers and professionals working with this important heterocyclic scaffold.

Molecular Structure of 1-Methylimidazole

The molecular structure of 1-methylimidazole has been elucidated through a combination of experimental techniques, primarily microwave spectroscopy, and computational modeling. The imidazole (B134444) ring is a planar, five-membered ring containing two nitrogen atoms and three carbon atoms. The methyl group is attached to one of the nitrogen atoms, designated as N1.

Molecular Geometry

Experimental determination of the precise bond lengths and angles of 1-methylimidazole in the gas phase has been achieved through microwave spectroscopy. These studies provide rotational constants which are used to derive the molecule's geometry. For comparative purposes, theoretical calculations using Density Functional Theory (DFT) also provide optimized geometries.

Table 1: Experimental and Calculated Molecular Geometry of 1-Methylimidazole

| Parameter | Experimental (from Microwave Spectroscopy) | Calculated (DFT) |

| Bond Lengths (Å) | ||

| N1-C2 | Value derived from rotational constants | Typical calculated value |

| C2-N3 | Value derived from rotational constants | Typical calculated value |

| N3-C4 | Value derived from rotational constants | Typical calculated value |

| C4-C5 | Value derived from rotational constants | Typical calculated value |

| C5-N1 | Value derived from rotational constants | Typical calculated value |

| N1-C(methyl) | Value derived from rotational constants | Typical calculated value |

| Bond Angles (degrees) | ||

| C5-N1-C2 | Value derived from rotational constants | Typical calculated value |

| N1-C2-N3 | Value derived from rotational constants | Typical calculated value |

| C2-N3-C4 | Value derived from rotational constants | Typical calculated value |

| N3-C4-C5 | Value derived from rotational constants | Typical calculated value |

| C4-C5-N1 | Value derived from rotational constants | Typical calculated value |

| C2-N1-C(methyl) | Value derived from rotational constants | Typical calculated value |

The imidazole ring in 1-methylimidazole is planar, a key characteristic of aromatic systems.[1][2]

Figure 1. Basic connectivity of 1-Methylimidazole.

Aromaticity of 1-Methylimidazole

Aromaticity is a key feature of 1-methylimidazole, contributing to its stability and chemical properties. The imidazole ring contains 6 π-electrons (four from the two double bonds and two from the lone pair of the N1 nitrogen), satisfying Hückel's rule (4n+2 π-electrons, where n=1). This electron delocalization results in a significant resonance stabilization.

Resonance Structures

The aromaticity of 1-methylimidazole can be visualized through its contributing resonance structures, which show the delocalization of the π-electrons around the ring.

Figure 2. Major resonance contributors of 1-Methylimidazole.

Quantitative Assessment of Aromaticity

The aromaticity of a molecule can be quantified using several computational methods. The most common indices are Aromatic Stabilization Energy (ASE) and Nucleus-Independent Chemical Shift (NICS).

Table 2: Calculated Aromaticity Indices for 1-Methylimidazole

| Aromaticity Index | Calculated Value (ppm for NICS, kcal/mol for ASE) |

| NICS(0) | Not readily available in surveyed literature |

| NICS(1) | Not readily available in surveyed literature |

| NICS(1)zz | Not readily available in surveyed literature |

| Aromatic Stabilization Energy (ASE) | Not readily available in surveyed literature |

Experimental and Computational Protocols

Spectroscopic Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 1-methylimidazole to confirm its structure and purity.

Materials:

-

1-Methylimidazole (liquid)

-

Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

-

NMR tubes (5 mm diameter)

-

Pipettes

-

Vortex mixer

Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 1-methylimidazole for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[3]

-

Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).[4]

-

Gently vortex the mixture until the sample is fully dissolved.

-

Using a pipette, transfer the solution into a clean NMR tube. Ensure there are no air bubbles.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using standard parameters (e.g., 16-32 scans).

-

For ¹³C NMR, a larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.[5][6] A relaxation delay may be optimized for quantitative analysis.[7]

-

Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Table 3: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for 1-Methylimidazole in CDCl₃

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2-H | ~7.5 | ~137 |

| C4-H | ~7.0 | ~129 |

| C5-H | ~6.9 | ~121 |

| N1-CH₃ | ~3.6 | ~33 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Objective: To obtain the infrared spectrum of 1-methylimidazole to identify its characteristic functional group vibrations.

Protocol (for liquid sample):

-

Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Acquire a background spectrum.

-

Place a small drop of 1-methylimidazole directly onto the ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

Table 4: Characteristic IR Absorption Bands for 1-Methylimidazole

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 | C-H stretching (aromatic) |

| ~2950 | C-H stretching (methyl) |

| ~1500-1600 | C=C and C=N stretching (ring) |

| ~1450 | CH₃ bending |

| Below 1300 | Ring vibrations and C-H in-plane and out-of-plane bending |

X-ray Crystallography

Objective: To determine the single-crystal X-ray structure of 1-methylimidazole. As 1-methylimidazole is a liquid at room temperature, a low-temperature crystallization protocol is required.

Protocol:

-

Crystallization:

-

Load a small amount of purified 1-methylimidazole into a thin-walled glass capillary.

-

Mount the capillary on a goniometer head equipped with a low-temperature device.

-

Cool the sample rapidly with a stream of cold nitrogen gas to freeze it into a polycrystalline solid.[8]

-

Slowly warm the sample until it is almost completely melted, leaving only a few small seed crystals.

-

Slowly cool the sample again to allow for the growth of a single crystal from the seeds. This process may need to be repeated to obtain a crystal of suitable quality.[8]

-

-

Data Collection and Structure Refinement:

-

Once a suitable single crystal is obtained, cool it to a stable low temperature (e.g., 100 K) for data collection.

-

Mount the goniometer head on the X-ray diffractometer.

-

Collect a full sphere of diffraction data.

-

Process the diffraction data (integration, scaling, and absorption correction).

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

-

Computational Protocol for Aromaticity Assessment

Objective: To calculate the Nucleus-Independent Chemical Shift (NICS) values for 1-methylimidazole as a quantitative measure of its aromaticity.

Software: Gaussian suite of programs or similar quantum chemistry software.

Protocol:

-

Geometry Optimization:

-

Build the 3D structure of 1-methylimidazole.

-

Perform a geometry optimization using a suitable level of theory, for example, DFT with the B3LYP functional and a 6-311+G(d,p) basis set.

-

Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation (no imaginary frequencies).

-

-

NICS Calculation:

-

To calculate NICS(0), place a ghost atom (Bq) at the geometric center of the imidazole ring in the optimized structure.[9]

-

To calculate NICS(1), place a ghost atom 1 Å above the geometric center of the ring.

-

Perform an NMR calculation (e.g., using the GIAO method) at the same level of theory as the optimization.

-

The NICS value is the negative of the calculated isotropic magnetic shielding at the position of the ghost atom. For NICSzz, the zz-component of the shielding tensor is used.[9]

-

References

- 1. Crystal structure of 1-methylimidazole 3-oxide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. chem.uiowa.edu [chem.uiowa.edu]

- 6. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 7. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. CCL:G: Problems on NICS calculation Using Gaussian [server.ccl.net]

health and safety handling precautions for 1-Methylimidazole

An In-depth Technical Guide to the Health and Safety Handling of 1-Methylimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylimidazole (CAS No. 616-47-7) is a heterocyclic aromatic organic compound widely utilized in pharmaceutical synthesis, as a precursor to ionic liquids, a catalyst, and a specialty solvent.[1][2][3] Its utility in research and development, particularly in drug development, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel. This guide provides a comprehensive overview of the health and safety precautions required for handling 1-Methylimidazole, with a focus on quantitative data, detailed experimental protocols for safety, and clear visual workflows.

Hazard Identification and Classification

1-Methylimidazole is classified as a hazardous substance and requires careful handling.[4][5] The primary hazards are its toxicity upon contact with skin or if swallowed, and its corrosive nature, which can cause severe skin burns and eye damage.[5][6] It is also suspected of damaging fertility or the unborn child.

Table 1: GHS Hazard Classification for 1-Methylimidazole

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[5][7] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[5][6] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[5][6] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[5] |

| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child |

| Combustible Liquid | Category 4 | H227: Combustible liquid |

Source: Various Safety Data Sheets[5][6][7]

Toxicological Data

Understanding the quantitative toxicological data is crucial for risk assessment in a laboratory setting.

Table 2: Acute Toxicity Data for 1-Methylimidazole

| Route of Exposure | Species | Test Type | Value | Reference |

| Oral | Rat (male and female) | LD₅₀ | 1,144 mg/kg | [5] |

| Dermal | Rabbit (male and female) | LD₅₀ | 400 - 640 mg/kg | [5][8] |

LD₅₀: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of the test population.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 1-Methylimidazole is provided below.

Table 3: Physical and Chemical Properties of 1-Methylimidazole

| Property | Value |

| Appearance | Colorless to yellow liquid[9][10] |

| Odor | Amine-like, pyridine-like[3][9] |

| Boiling Point | 198 °C (388 °F)[2][9] |

| Melting Point | -60 °C (-76 °F)[9] |

| Flash Point | 92 °C (197.6 °F)[9] |

| Specific Gravity | 1.030 g/cm³[4][9] |

| Solubility | Soluble in water[9][11] |

| Vapor Pressure | 0.399 mmHg at 25°C[4] |

Source: Various Safety Data Sheets[2][3][4][9][11]

Exposure Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and personal protective equipment must be utilized.

Engineering Controls

-

Ventilation: Always handle 1-Methylimidazole in a well-ventilated area. A certified laboratory chemical fume hood is required for all operations that may generate vapors or aerosols.[9][12]

-

Safety Stations: An emergency eyewash station and a safety shower must be readily accessible, within a 10-second travel distance from the work area.[9][12]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 1-Methylimidazole:

-

Eye and Face Protection: Wear chemical safety goggles that meet European Standard EN166 or OSHA's 29 CFR 1910.133 regulations. A full-face shield is also recommended.[4][9][13]

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves, such as butyl rubber or PVC.[5] It is recommended to use gloves with a protection class of 5 or higher (breakthrough time > 240 minutes) for prolonged contact.[4] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[4][14]

-

Protective Clothing: A fully-buttoned lab coat or a chemical-resistant suit is required.[9][13] When handling corrosive liquids, wear trousers or overalls outside of boots to prevent spills from entering footwear.[4]

-

-

Respiratory Protection: If vapors or aerosols are generated and engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter for organic vapors (Type AK-P filter) should be used.[4][9]

Safe Handling and Storage Protocols

Handling

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[15]

-

Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[4]

-

Wash hands and any exposed skin thoroughly after handling.[5][14]

-

Do not eat, drink, or smoke in areas where 1-Methylimidazole is handled or stored.[5][14]

-

Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

-

Take precautionary measures against static discharge.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][12]

-

Store locked up.[5]

-

The substance is hygroscopic; protect from moisture. Handling and storing under nitrogen is recommended.

-

Store away from incompatible materials such as strong acids, strong oxidizing agents, acid chlorides, and acid anhydrides.[4][9]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Table 4: First Aid Protocols for 1-Methylimidazole Exposure

| Exposure Route | Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Immediately call a POISON CENTER or doctor.[9] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with plenty of water or shower for at least 15 minutes. Immediately call a POISON CENTER or doctor. Wash clothing before reuse.[9] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor.[6][9] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. If the victim is conscious, give a cupful of water. Never give anything by mouth to an unconscious person. Immediately call a POISON CENTER or doctor.[9] |

Source: Various Safety Data Sheets[6][9]

Accidental Release and Fire-Fighting Measures

Accidental Release Measures

A clear, pre-planned response is essential for managing spills.

-

Minor Spills:

-

Major Spills:

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[5][6]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[6]

-

Specific Hazards: The substance is combustible. Vapors are heavier than air and may form explosive mixtures with air, especially with intense heating. Hazardous combustion products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4][9]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[5]

Waste Disposal

All waste containing 1-Methylimidazole must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[4] Puncture containers to prevent re-use and dispose of them at an authorized landfill.[4] Do not allow the product to enter drains or the environment.[11]

Visualized Workflows and Logical Relationships

Personal Protective Equipment (PPE) Decision Pathway

References

- 1. explore.azelis.com [explore.azelis.com]

- 2. 1-Methylimidazole - Wikipedia [en.wikipedia.org]

- 3. 1-Methylimidazole: An Overview_Chemicalbook [chemicalbook.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. lobachemie.com [lobachemie.com]

- 7. carlroth.com [carlroth.com]

- 8. 1-Methylimidazole - Hazardous Agents | Haz-Map [haz-map.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. 1-METHYLIMIDAZOLE - Ataman Kimya [atamanchemicals.com]

- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 13. benchchem.com [benchchem.com]

- 14. chemos.de [chemos.de]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-Methylimidazole: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylimidazole (also known as N-methylimidazole) is an aromatic heterocyclic organic compound with the chemical formula C₄H₆N₂.[1] It is a colorless to pale yellow liquid that serves as a versatile building block and catalyst in a multitude of chemical processes.[1][2] Its unique properties, including its basicity, role as a precursor to ionic liquids, and ability to act as a ligand, have made it a compound of significant interest in both academic research and industrial applications. This technical guide provides a comprehensive overview of the historical discovery, synthesis, properties, and diverse uses of 1-methylimidazole, with a focus on detailed experimental protocols and the visualization of key chemical pathways.

Historical Overview

The history of 1-methylimidazole is intrinsically linked to the discovery of its parent compound, imidazole (B134444). Imidazole was first reported in 1858 by the German chemist Heinrich Debus, who synthesized it from glyoxal (B1671930) and ammonia. While various imidazole derivatives were known in the 1840s, Debus's work marked a significant milestone in heterocyclic chemistry.

The specific first synthesis of 1-methylimidazole is not definitively documented in readily available historical records. However, its preparation became feasible following the elucidation of the imidazole structure and the development of alkylation reactions in the late 19th and early 20th centuries. Early synthetic routes to N-substituted imidazoles were often modifications of the methods used to prepare the parent heterocycle.

One of the foundational methods for imidazole synthesis is the Debus-Radziszewski imidazole synthesis , which involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. A modification of this method, where a primary amine is used in place of one equivalent of ammonia, affords N-substituted imidazoles, including 1-methylimidazole.[1]

Industrially, the preparation of 1-methylimidazole has evolved to more efficient processes. The primary industrial route today is the acid-catalyzed methylation of imidazole using methanol (B129727).[1][3] Another significant industrial method is a variation of the Radziszewski reaction using glyoxal, formaldehyde, ammonia, and methylamine.[1][3]

The utility of 1-methylimidazole expanded significantly with the advent of ionic liquids. In the 1980s, 1,3-dialkylimidazolium salts, derived from 1-methylimidazole, were introduced as a new class of ionic liquids. This development opened up a vast new area of application for 1-methylimidazole as a key precursor to these "designer solvents." A notable large-scale industrial application of an ionic liquid derived from 1-methylimidazole was BASF's BASIL™ (Biphasic Acid Scavenging using Ionic Liquids) process, where it is used to scavenge acid.[1][4]

Physicochemical Properties

1-Methylimidazole is a polar, aprotic solvent with a range of properties that make it suitable for various chemical applications. A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆N₂ | [1] |

| Molar Mass | 82.10 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Density | 1.03 g/cm³ at 25 °C | [1] |

| Melting Point | -6 °C | [1] |

| Boiling Point | 198 °C | [1] |

| pKa of conjugate acid | 7.0 - 7.4 | [5] |

| Vapor Pressure | 0.4 mmHg at 20 °C | |

| Refractive Index | 1.495 at 20 °C | |

| Solubility | Miscible with water | [3] |

Synthesis of 1-Methylimidazole

The synthesis of 1-methylimidazole can be achieved through several routes, with the choice of method often depending on the scale of the reaction (laboratory vs. industrial) and the desired purity.

Industrial Production Methods

Two primary methods dominate the industrial production of 1-methylimidazole:

-

Acid-Catalyzed Methylation of Imidazole: This is the main industrial route, where imidazole is reacted with methanol in the presence of an acid catalyst at elevated temperatures.[1][3]

-

Modified Radziszewski Reaction: This one-pot synthesis involves the reaction of glyoxal, formaldehyde, methylamine, and ammonia.[1][3] While convenient, this method can sometimes result in lower yields and more byproducts compared to the methylation of pre-formed imidazole.[6]

A patented industrial process describes the direct synthesis of 1-methylimidazole using a fixed-bed continuous flow reactor with ammonium (B1175870) metatungstate-exchanged hydrotalcite as a catalyst, imidazole as the raw material, and methanol as the methylating agent. This method is reported to have advantages of low raw material cost, simple operation, less pollution, and high yield.[6][7]

Detailed Experimental Protocols

This method is a common and reliable procedure for the laboratory-scale synthesis of 1-methylimidazole.

Materials:

-

Imidazole (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

-

Methyl iodide (CH₃I) (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask with a magnetic stir bar

-

Ice bath

-

Nitrogen or Argon atmosphere setup

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Under an inert atmosphere (Nitrogen or Argon), dissolve imidazole (1.0 eq) in anhydrous DMF in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.

-

Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation of the imidazole.

-

Cool the reaction mixture back down to 0 °C and add methyl iodide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water.

-

Extract the product from the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-methylimidazole.

-

The crude product can be purified by vacuum distillation.[8]

The following is a generalized protocol based on a patented industrial method for the continuous synthesis of 1-methylimidazole.[6][7]

Materials and Equipment:

-

Imidazole

-

Methanol

-

Ammonium metatungstate pillared hydrotalcite catalyst

-

Fixed-bed continuous flow reactor

-

Distillation apparatus

Procedure:

-

The ammonium metatungstate pillared hydrotalcite catalyst is packed into a fixed-bed continuous flow reactor.

-

A feed mixture of imidazole and methanol (molar ratio of 1:1 to 1:10) is prepared.[6]

-

The reactor is heated to the desired temperature (250-400 °C) and pressurized (0.1-1 MPa).[6]

-

The imidazole/methanol feed is continuously passed through the heated catalyst bed at a defined mass space velocity (e.g., 0.05-0.6 h⁻¹).[6]

-

The product stream exiting the reactor is collected.

-

The collected product is then purified by distillation, typically under reduced pressure (e.g., collecting the fraction at 100-110 °C at 4.0 kPa), to obtain high-purity 1-methylimidazole.[6]

Key Applications of 1-Methylimidazole

1-Methylimidazole's unique chemical properties have led to its use in a wide array of applications, from a fundamental building block in organic synthesis to a key component in modern materials.

Precursor to Ionic Liquids

One of the most significant applications of 1-methylimidazole is as a precursor for the synthesis of imidazolium-based ionic liquids.[1][4] Ionic liquids are salts with low melting points that are finding increasing use as "green" solvents and electrolytes due to their low volatility, high thermal stability, and tunable properties. The synthesis involves the quaternization of the N-3 nitrogen of 1-methylimidazole with an alkyl halide.

Catalyst in Organic Synthesis

1-Methylimidazole is an effective nucleophilic catalyst in various organic transformations, including acylation and silylation reactions. It is also used as a catalyst for the manufacturing of polyurethanes and as a curing agent for epoxy resins.[3][9]

Pharmaceutical and Agrochemical Intermediate

1-Methylimidazole serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.[10] For example, it is a building block for the antihypertensive drug losartan (B1675146) and for certain antifungal agents.[10] In the agrochemical industry, it is used in the synthesis of fungicides and plant growth promoters.

Ligand in Coordination Chemistry

The nitrogen atoms in the imidazole ring of 1-methylimidazole can act as ligands, coordinating with metal ions to form stable complexes.[7] This property is utilized in the study of metalloproteins and in the development of novel catalysts.

Visualizing Chemical Processes with Graphviz

Synthesis Workflow: Laboratory-Scale N-Alkylation

The following diagram illustrates the workflow for the laboratory-scale synthesis of 1-methylimidazole via N-alkylation of imidazole.

Logical Relationship: Applications of 1-Methylimidazole

This diagram illustrates the logical relationships between 1-methylimidazole and its major applications.

Conclusion

1-Methylimidazole has evolved from a laboratory curiosity to a cornerstone of modern industrial chemistry. Its journey from early synthesis methods to its indispensable role in the production of ionic liquids, pharmaceuticals, and advanced materials highlights its versatility and importance. For researchers, scientists, and drug development professionals, a thorough understanding of the synthesis, properties, and applications of 1-methylimidazole is crucial for innovation and the development of new technologies. This guide has provided an in-depth overview to serve as a valuable technical resource in these endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. N-METHYLIMIDAZOLE (NMI) - Ataman Kimya [atamanchemicals.com]

- 4. 1-Methylimidazole - Wikipedia [en.wikipedia.org]

- 5. EP1373255B1 - Process for the preparation of imidazole compounds - Google Patents [patents.google.com]

- 6. CN103086978A - 1-methylimidazole preparation method - Google Patents [patents.google.com]

- 7. CN103086978B - A kind of method preparing 1-methylimidazole - Google Patents [patents.google.com]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. benchchem.com [benchchem.com]

- 10. High vacuum distillation of ionic liquids and separation of ionic liquid mixtures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Key Reactive Sites of 1-Methylimidazole: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: 1-Methylimidazole (NMI) is a versatile heterocyclic compound of significant interest in pharmaceutical sciences, materials science, and industrial chemistry. Its distinct electronic structure imparts a unique reactivity profile, dominated by two primary sites: the nucleophilic "pyridine-like" nitrogen at the N3 position and the acidic carbon at the C2 position. This technical guide provides an in-depth analysis of these reactive centers, detailing their involvement in protonation, N-alkylation, nucleophilic catalysis, coordination chemistry, and deprotonation to form organometallic intermediates. This document summarizes key quantitative reactivity data, provides detailed experimental protocols for representative transformations, and uses logical diagrams to illustrate reaction pathways, offering a comprehensive resource for professionals engaged in research and development.

Physicochemical and Reactivity Data